molecular formula C21H20F3N3O4S2 B2648081 2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1202996-99-3

2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2648081
CAS No.: 1202996-99-3
M. Wt: 499.52
InChI Key: LRHGNYSQLREJST-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound with a unique structure that includes a trifluoromethoxy group, a benzo[d]thiazole ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through a cyclization reaction involving a substituted aniline and a thiocyanate under acidic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethoxy reagent.

    Formation of the Piperazine Moiety: The piperazine ring can be formed through a condensation reaction between a suitable diamine and a carbonyl compound.

    Coupling Reactions: The final coupling of the benzo[d]thiazole and piperazine moieties with the ethanone backbone can be achieved through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for understanding the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic and signaling pathways.

    Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)propanone
  • **2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)butanone

Uniqueness

2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its trifluoromethoxy group and benzo[d]thiazole ring are particularly noteworthy, as they contribute to its potency and selectivity in various applications.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-1-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4S2/c1-33(29,30)16-5-2-14(3-6-16)12-19(28)26-8-10-27(11-9-26)20-25-17-7-4-15(13-18(17)32-20)31-21(22,23)24/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHGNYSQLREJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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